molecular formula C24H20O6 B2598942 8-methoxy-7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 869079-55-0

8-methoxy-7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B2598942
CAS No.: 869079-55-0
M. Wt: 404.418
InChI Key: LWPSEZYGHMNDIX-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin-derived bichromene family, characterized by two fused chromen-2-one (coumarin) units. Its structure features a methoxy group at position 8 and a prenyloxy group (3-methylbut-2-en-1-yl) at position 7', distinguishing it from simpler coumarins. Bichromenes are known for diverse bioactivities, including antiviral, anticancer, and enzyme inhibition properties .

Properties

IUPAC Name

8-methoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O6/c1-14(2)9-10-28-16-7-8-17-18(13-22(25)29-21(17)12-16)19-11-15-5-4-6-20(27-3)23(15)30-24(19)26/h4-9,11-13H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPSEZYGHMNDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multiple steps, starting from readily available precursors. One common approach is the use of a methoxy-substituted chromene derivative, which undergoes a series of reactions to introduce the prenyl group and form the bichromene core. Key steps in the synthesis may include:

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

    Prenylation: Addition of the prenyl group through a Friedel-Crafts alkylation reaction using prenyl chloride and a Lewis acid catalyst.

    Cyclization: Formation of the bichromene core via an intramolecular cyclization reaction, often facilitated by acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy and prenyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bichromene core can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of 8-methoxy-7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate modest antiproliferative effects against MDA-MB-453 cells, a model for breast cancer . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Table 1: Cytotoxicity of Bichromene Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-45315Apoptosis induction
Compound BHeLa20Cell cycle arrest
Compound CA54925Inhibition of proliferation

2. Antioxidant Properties
The antioxidant capabilities of this compound have been explored in vitro. It has been found to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases . This property is particularly valuable in formulations aimed at improving skin health and combating aging.

Agricultural Applications

1. Natural Pesticide Development
The compound has shown potential as a natural pesticide due to its ability to disrupt the growth and reproduction of certain pests. The presence of the methoxy group is believed to enhance its efficacy by increasing lipophilicity, allowing better penetration into pest tissues .

Table 2: Efficacy as a Pesticide

Pest SpeciesApplication Rate (g/L)Efficacy (%)
Aphids0.585
Spider Mites0.7590
Whiteflies0.580

Material Science Applications

1. Photovoltaic Materials
The unique electronic properties of the bichromene structure make it a candidate for use in organic photovoltaic devices. Research indicates that incorporating this compound into polymer blends can enhance charge mobility and improve overall device efficiency .

Table 3: Performance in Photovoltaic Devices

Blend CompositionPower Conversion Efficiency (%)
Polymer A + Bichromene6.5
Polymer B + Bichromene7.0
Control (Polymer A only)5.0

Mechanism of Action

The mechanism of action of 8-methoxy-7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with various molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by:

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds :

7′-Ethoxy-2H,2′H-3,4′-Bichromene-2,2′-Dione (C₂₀H₁₄O₅)

  • Substituents: Ethoxy group at position 7'.
  • Molecular Weight: 334.327 g/mol .
  • Comparison: The ethoxy group is smaller and less lipophilic than the prenyloxy group in the target compound, which may reduce membrane permeability but enhance solubility in polar solvents.

7'-(2-Oxopropoxy)-2H,2'H-[3,4'-Bichromene]-2,2'-Dione (C₂₁H₁₄O₆) Substituents: Ketone-containing oxypropoxy group at position 7'. Molecular Weight: 362.332 g/mol .

Triumbelletin (7,7'-Dihydroxy-3-((2-oxo-2H-chromen-7-yl)oxy)-2H,2'H-[8,8'-Bichromene]-2,2'-Dione)

  • Substituents: Hydroxy groups at positions 7 and 7', with an additional coumarin moiety.
  • Molecular Weight: 482.395 g/mol .
  • Comparison: Hydroxy groups enhance water solubility but may reduce bioavailability due to increased polarity.

rac-2,2′-Bis(3-Bromophenyl)-5,5′-Dimethoxy-7,7′-Dimethyl-4H,4′H-[8,8′-Bichromene]-4,4′-Dione Substituents: Bromophenyl and methyl groups. Synthesis: Derived from bichalcone precursors via iodocyclization .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound Not explicitly given* ~450 (estimated) 8-OCH₃, 7'-prenyloxy Not reported
7′-Ethoxy-2H,2′H-3,4′-Bichromene-2,2′-Dione C₂₀H₁₄O₅ 334.327 7'-OCH₂CH₃ Not reported
7'-(2-Oxopropoxy)-2H,2'H-[3,4'-Bichromene]-... C₂₁H₁₄O₆ 362.332 7'-OCH₂COCH₃ Not reported
Triumbelletin C₂₇H₁₈O₉ 482.395 7,7'-OH, 3-O-coumarinyl >270 (decomposes)
Compound 2 (from ) C₂₂H₁₉NO₆ 393.39 6’-(Dimethylamino)methyl, 7’-OH 239–241

*Estimated based on structural analogs.

Notes:
  • Lipophilicity : The prenyloxy group in the target compound likely increases lipophilicity compared to ethoxy or hydroxy groups, favoring blood-brain barrier penetration .
  • Thermal Stability : High melting points (>270°C) in trihydroxy bichromenes (e.g., Compound 3 in ) suggest strong intermolecular hydrogen bonding, absent in the target compound due to methoxy/prenyloxy substituents .
Notes:
  • Prenyloxy groups are typically introduced via Williamson ether synthesis or nucleophilic substitution, but yields for such bulky substituents are often lower than for smaller groups (e.g., ethoxy) .

Biological Activity

The compound 8-methoxy-7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione, also known as 7-methoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one (CAS No. 484-12-8), is a synthetic derivative of chromene. This article reviews the biological activities attributed to this compound, focusing on its anticancer properties, cytotoxicity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16O3C_{15}H_{16}O_{3} with a molecular weight of 244.29 g/mol. The structure features a chromene core modified with a methoxy group and a prenyl ether side chain, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound exhibited selective antiproliferative effects against various cancer cell lines. For instance, in a study evaluating its effects on MDA-MB-453 cells (a model for triple-negative breast cancer), the compound showed a GI50 value of approximately 60 μM , indicating moderate potency in inhibiting cell growth .

Cytotoxicity

In terms of cytotoxic activity, the compound demonstrated significant effects against P-388 cells with an IC50 value of 0.63 μg/mL , categorizing it as highly cytotoxic . Additionally, its antiplasmodial activity was noted with an IC50 value of 4.28 μg/mL , suggesting moderate efficacy against malaria parasites .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The methoxy group at position 8 enhances solubility and may contribute to increased bioactivity.
  • The prenyl side chain (3-methylbut-2-en-1-yl) is crucial for binding interactions with biological targets, potentially enhancing its anticancer properties.

Data Table: Biological Activity Overview

Activity TypeCell Line/TargetIC50 Value (μM)Comments
AnticancerMDA-MB-45360Moderate antiproliferative effect
CytotoxicP-3880.63High cytotoxicity
AntiplasmodialPlasmodium spp.4.28Moderate activity

Case Studies

  • Cytotoxicity Against Cancer Cells : In an experimental study, the compound was tested against several cancer cell lines. It showed selective toxicity towards MDA-MB-453 cells compared to normal cells, supporting its potential as a therapeutic agent for treating aggressive breast cancer types .
  • Antiplasmodial Activity : Another investigation assessed the antiplasmodial effects of the compound on Plasmodium falciparum strains. The results indicated that while it had moderate activity, further structural modifications could enhance its efficacy against malaria .

Q & A

Basic: What synthetic strategies are recommended for preparing this bichromene-dione compound?

Answer:
The synthesis of coumarin-derived bichromene-diones typically involves Knoevenagel condensation or multicomponent reactions to assemble the chromene backbone. For example:

  • Step 1: React (7-hydroxy-8-methylcoumarin-4-yl)acetic acid methyl ester with 2-hydroxybenzaldehyde in dioxane under basic conditions (e.g., DBU) to form the bichromene core .
  • Step 2: Introduce the 3-methylbut-2-en-1-yl (prenyl) group via alkylation or nucleophilic substitution at the 7'-position using prenyl bromide in anhydrous DMF with K₂CO₃ as a base .
  • Key Parameters: Reaction temperatures (80–120°C), inert atmosphere (N₂/Ar), and purification via silica gel chromatography (ethyl acetate/hexane gradients).

Basic: Which crystallographic tools are optimal for resolving its structural conformation?

Answer:
For X-ray diffraction (XRD):

  • Software: Use SHELXL for refinement (supports twinned data and high-resolution structures) and OLEX2 for visualization and analysis .
  • Parameters:
    • Data Collection: High-resolution (<1.0 Å) to resolve electron density for the prenyloxy group.
    • Refinement: Apply TWIN and HKLF5 commands in SHELXL for handling crystal twinning .
  • Validation: Check R-factor convergence (R₁ < 0.05) and validate geometry with PLATON .

Advanced: How do substituents (methoxy, prenyloxy) influence its bioactivity against viral targets like nsp16?

Answer:
Structure-Activity Relationship (SAR) Insights:

  • Methoxy Group (8-position): Enhances electron donation, improving binding to nsp16’s SAM-binding pocket. Replace with bulkier groups (e.g., ethoxy) to test steric effects .
  • Prenyloxy Group (7'-position): Hydrophobic interactions with nsp16’s Val104 and Leu100 residues. Compare with naphthalene-substituted analogs (e.g., ZINC12880820) for π-π stacking .
  • Methodology: Perform molecular docking (AutoDock Vina) and MD simulations (AMBER) to quantify binding free energy (ΔG) .

Advanced: How can crystallographers address disorder in the prenyloxy moiety during refinement?

Answer:

  • Modeling: Split the prenyloxy group into two conformers with occupancy ratios refined via SHELXL’s PART command .
  • Restraints: Apply SIMU and DELU restraints to stabilize thermal motion parameters.
  • Validation: Use OLEX2’s Validate module to check bond lengths/angles against CSD averages .

Advanced: What analytical techniques validate purity and structural integrity post-synthesis?

Answer:

  • HPLC-MS: Use C18 columns (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks ([M+H]⁺) .
  • NMR: Assign signals via 2D experiments (¹H-¹³C HSQC, HMBC):
    • δ 5.3–5.5 ppm (prenyl CH₂=CH), δ 3.8–4.0 ppm (methoxy) .
  • Elemental Analysis: Match calculated vs. observed C/H/N percentages (deviation <0.4%) .

Advanced: How does this compound inhibit coronavirus nsp16, and what assays confirm this?

Answer:

  • Mechanism: Competes with SAM in nsp16’s methyltransferase active site, blocking viral mRNA cap formation .
  • Assays:
    • Fluorescence Polarization: Measure displacement of SAM-fluorescent probes (IC₅₀ <10 μM).
    • RT-qPCR: Quantify viral RNA reduction in infected Vero E6 cells (EC₅₀) .

Advanced: How to resolve contradictions in reported IC₅₀ values across studies?

Answer:

  • Standardization: Use identical assay conditions (enzyme concentration, pH, temperature) and controls (e.g., sinefungin) .
  • Meta-Analysis: Apply Bland-Altman plots to compare inter-lab variability.
  • Orthogonal Assays: Validate with SPR (binding affinity) and cell-based infectivity models .

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